molecular formula C18H14N2O B5503481 N-3-pyridinyl-2-biphenylcarboxamide

N-3-pyridinyl-2-biphenylcarboxamide

Cat. No.: B5503481
M. Wt: 274.3 g/mol
InChI Key: SEGKTVNYVCCDCL-UHFFFAOYSA-N
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Description

N-3-pyridinyl-2-biphenylcarboxamide is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.110613074 g/mol and the complexity rating of the compound is 338. The solubility of this chemical has been described as >41.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

N-3-pyridinyl-2-biphenylcarboxamide derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, a derivative of this class, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. It has demonstrated significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Met Kinase Inhibition

Research on substituted this compound derivatives has identified potent and selective inhibitors of Met kinase, a key target in cancer therapy. One such analogue, BMS-777607, showed excellent in vivo efficacy against Met-dependent tumors and advanced into phase I clinical trials (Schroeder et al., 2009).

Crystal Chemistry Applications

The crystal chemistry of compounds related to this compound has been studied to understand intermolecular interactions. For example, the synthesis, characterization, and crystal chemistry of pyridine-2,6-dicarboxylic acid bisphenylamide, a related compound, have been explored to determine important intermolecular interactions and their effects on the crystalline structure (Malone et al., 1997).

Antiproliferative Activity

A class of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, related to this compound, has been investigated for their antiproliferative activity. Modifying key functional groups of these compounds influenced their activity against phospholipase C enzyme, crucial in cancer research (van Rensburg et al., 2017).

Pharmaceutical Cocrystal Synthesis

The synthesis of cocrystals involving carboxamide-pyridine N-oxide, related to this compound, has been researched. These cocrystals have potential applications in pharmaceutical development due to their unique crystal engineering properties (Reddy et al., 2006).

Mechanism of Action

The mechanism of action of “N-3-pyridinyl-2-biphenylcarboxamide” involves the ultrafast conversion of the bistable proton transfer switch this compound to a corresponding iminol after photoexcitation .

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “N-3-pyridinyl-2-biphenylcarboxamide” could involve further studies on its ultrafast dynamics and potential applications as a molecular switch .

Properties

IUPAC Name

2-phenyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(20-15-9-6-12-19-13-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGKTVNYVCCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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